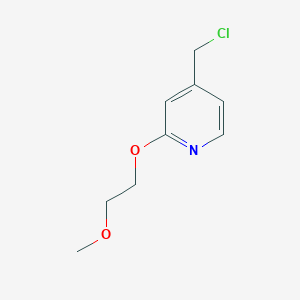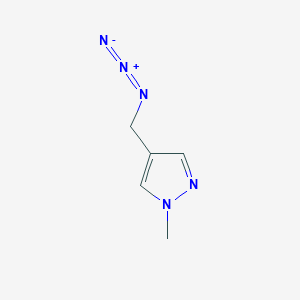![molecular formula C13H20N2O B1526575 (1-{[2-(Aminometil)fenil]metil}pirrolidin-2-il)metanol CAS No. 1247814-50-1](/img/structure/B1526575.png)
(1-{[2-(Aminometil)fenil]metil}pirrolidin-2-il)metanol
Descripción general
Descripción
(1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis de alto rendimiento en inmunología
Este compuesto tiene aplicaciones potenciales en plataformas de análisis de alto rendimiento (HTS), particularmente en investigación inmunológica. El software iQue Forecyt®, por ejemplo, se utiliza en flujos de trabajo de activación de células T, que son cruciales en áreas terapéuticas como la inmunoterapia contra el cáncer, la terapia celular adoptiva y el desarrollo de vacunas . El compuesto podría estar involucrado en ensayos basados en perlas y células para evaluar la activación, la secreción de citoquinas, los fenotipos y la salud celular en un solo pocillo, lo que simplifica el flujo de trabajo tradicional y mejora la generación de datos.
Degradación fotocatalítica
En el campo de la ciencia ambiental, este compuesto puede utilizarse para mejorar las aplicaciones fotocatalíticas. Por ejemplo, la interacción de polímeros conductores con dióxido de titanio (TiO2) puede disminuir la energía de la banda prohibida, lo que es vital para la degradación de contaminantes utilizando energía solar sostenible . El compuesto podría potencialmente modificar la superficie del semiconductor, lo que conduciría a procesos de degradación fotocatalítica más eficientes.
Citometría de flujo avanzada
La citometría de flujo es una técnica que se utiliza para analizar las características físicas y químicas de las células o partículas. El compuesto podría utilizarse en plataformas avanzadas de citometría de flujo para mejorar la detección y el análisis de varios tipos de células, lo que ayuda a la identificación rápida y sólida de tendencias y aciertos en la investigación inmunológica .
Síntesis de nanocompuestos
Los nanocompuestos son materiales que combinan nanopartículas con una matriz para mejorar sus propiedades. Este compuesto podría utilizarse en la síntesis de nanocompuestos, particularmente en combinación con nanopartículas inorgánicas, para crear materiales con propiedades mecánicas, térmicas o eléctricas mejoradas .
Mecanismo De Acción
As for the pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, solubility, stability, and the presence of functional groups. The compound’s oil-like physical form suggests that it might have good lipophilicity, which could potentially enhance its absorption and distribution in the body.
Propiedades
IUPAC Name |
[1-[[2-(aminomethyl)phenyl]methyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(15)10-16/h1-2,4-5,13,16H,3,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQZZIGYKMXIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247814-50-1 | |
| Record name | (1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(1-Aminoethyl)phenyl]benzonitrile](/img/structure/B1526495.png)
![2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1526496.png)

![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol](/img/structure/B1526500.png)









